

# Application Notes and Protocols for the Analytical Detection of Yellow 2G

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## Compound of Interest

Compound Name: Yellow 2G

Cat. No.: B1196959

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## Introduction

**Yellow 2G** (CI 18965; E number E107) is a synthetic monoazo dye. It has been used in the food and textile industries to impart a yellow color.<sup>[1]</sup> However, due to potential health concerns, including allergic reactions, its use in food products is restricted or banned in many regions, including the European Union. Consequently, sensitive and reliable analytical methods are required for the detection and quantification of **Yellow 2G** in various matrices to ensure food safety and regulatory compliance.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to detect **Yellow 2G**: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, UV-Visible Spectrophotometry, and Electrochemical Methods.

## Chromatographic Methods: HPLC-DAD and UPLC-MS/MS

High-performance liquid chromatography is a cornerstone technique for separating and quantifying food dyes. Its high resolution and sensitivity, especially when coupled with mass spectrometry, make it ideal for complex food matrices.

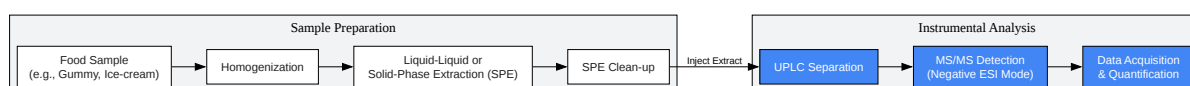
## Application Note: UPLC-ESI-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a highly sensitive and selective method for the determination of **Yellow 2G**. This method is particularly suitable for trace-level detection in complex samples like confectionery, beverages, and sweets. The use of Solid-Phase Extraction (SPE) for sample clean-up is often employed to minimize matrix effects and improve recovery. A multi-residue method has been developed for the analysis of 18 water-soluble artificial colors, including **Yellow 2G**, in various food products.[2]

#### Key Performance Metrics:

- Limit of Detection (LOD): 0.1 mg/kg[2]
- Limit of Quantitation (LOQ): 0.5 mg/kg[2]
- Linearity: Good linearity observed in the range of 0.5 - 50 mg/L ( $r > 0.99$ ).[2]
- Recovery: 62.6% - 115.3% at spiked levels of 0.5, 5, and 50 mg/kg.[2]

## Experimental Workflow: UPLC-MS/MS Analysis



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Caption: Workflow for **Yellow 2G** detection using UPLC-MS/MS.

## Protocol: UPLC-MS/MS Determination of Yellow 2G in Foodstuffs

1. Principle The sample is first subjected to an extraction procedure to isolate the dye from the food matrix. The extract is then cleaned up using SPE. The final solution is injected into a UPLC system where **Yellow 2G** is separated from other components on a C18 column.

Detection and quantification are achieved using a tandem mass spectrometer operating in negative electrospray ionization mode.[\[2\]](#)

## 2. Reagents and Materials

- **Yellow 2G** analytical standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, analytical grade
- Ammonium acetate, analytical grade
- Ultrapure water
- SPE cartridges (e.g., Polyamide or C18)
- Food sample (e.g., beverage, candy)

## 3. Instrumentation

- UPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., Agilent ODS C18)[\[3\]](#)
- Tandem mass spectrometer with an ESI source
- Homogenizer/blender
- Centrifuge
- SPE manifold

## 4. Sample Preparation (Adapted from[\[2\]](#))

- Weigh 5 g of the homogenized food sample into a centrifuge tube.

- Add 20 mL of extraction solvent (e.g., acetonitrile/water mixture).
- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge at 8000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the residue.
- Combine the supernatants and evaporate to near dryness.
- Reconstitute the residue in 5 mL of water.
- Perform SPE clean-up according to the manufacturer's instructions to remove interferences.
- Elute the dye, evaporate the eluate, and reconstitute in a known volume of mobile phase for injection.

#### 5. UPLC-MS/MS Conditions

- Mobile Phase: A gradient of 5 mmol/L ammonium acetate (containing 0.1% formic acid) and acetonitrile is commonly used.[\[3\]](#)
- Flow Rate: 0.3 mL/min.[\[3\]](#)
- Column Temperature: 30-40 °C.
- Injection Volume: 5-10 µL.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for **Yellow 2G** should be determined by infusing a standard solution.

#### 6. Data Analysis

- Create a calibration curve by injecting standard solutions of **Yellow 2G** at different concentrations (e.g., 0.5 to 50 mg/L).[\[2\]](#)

- Quantify the amount of **Yellow 2G** in the sample by comparing its peak area to the calibration curve.
- Use matrix-matched standards for accurate quantification to compensate for matrix effects.  
[4]

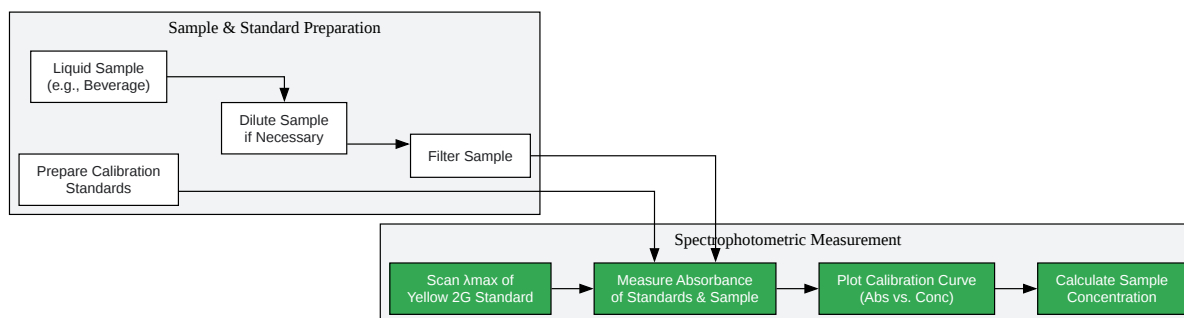
## Spectrophotometric Methods

UV-Visible spectrophotometry is a simpler, more accessible method for quantifying dyes. It relies on the Beer-Lambert law, where the absorbance of a colored solution is directly proportional to its concentration.[5] This method is suitable for samples with simple matrices and no interfering colors.

## Application Note

Spectrophotometry provides a rapid and cost-effective means for the determination of **Yellow 2G**. A first-order derivative spectrophotometric method can be employed for the simultaneous determination of **Yellow 2G** and other dyes like Reactive Brilliant Red K-2G in binary solutions, which helps in resolving overlapping spectra. The primary challenge with this method is interference from other colored compounds in the sample matrix, which can necessitate extensive sample clean-up.[6]

## Experimental Workflow: Spectrophotometric Analysis



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Caption: Workflow for **Yellow 2G** detection by UV-Vis Spectrophotometry.

## Protocol: Spectrophotometric Determination of Yellow 2G

1. Principle The concentration of **Yellow 2G** in a solution is determined by measuring its absorbance at its wavelength of maximum absorbance ( $\lambda_{max}$ ) and applying the Beer-Lambert Law. A calibration curve is first constructed using standards of known concentrations.

### 2. Reagents and Materials

- **Yellow 2G** analytical standard
- Ultrapure water or appropriate buffer solution
- Volumetric flasks and pipettes
- Cuvettes (1 cm path length)

### 3. Instrumentation

- UV-Visible Spectrophotometer (double beam recommended)

### 4. Procedure

- Preparation of Stock Solution: Accurately weigh a known amount of **Yellow 2G** standard and dissolve it in a volumetric flask with ultrapure water to prepare a stock solution (e.g., 100 mg/L).
- Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentrations.
- Determination of  $\lambda_{\text{max}}$ : Scan one of the standard solutions across the visible spectrum (e.g., 350-700 nm) against a water blank to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calibration Curve Construction:
  - Set the spectrophotometer to the determined  $\lambda_{\text{max}}$ .
  - Zero the instrument using a blank (ultrapure water).
  - Measure the absorbance of each calibration standard.
  - Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient ( $R^2$ ).
- Sample Measurement:
  - Prepare the sample solution. For solid samples, extraction is required. For liquid samples, dilute as necessary to fall within the linear range of the calibration curve. Filter the sample to remove any particulate matter.<sup>[7]</sup>
  - Measure the absorbance of the prepared sample solution at  $\lambda_{\text{max}}$ .
- Calculation:

- Calculate the concentration of **Yellow 2G** in the sample using the equation from the linear regression of the calibration curve.
- Account for any dilution factors used during sample preparation.

## Electrochemical Methods

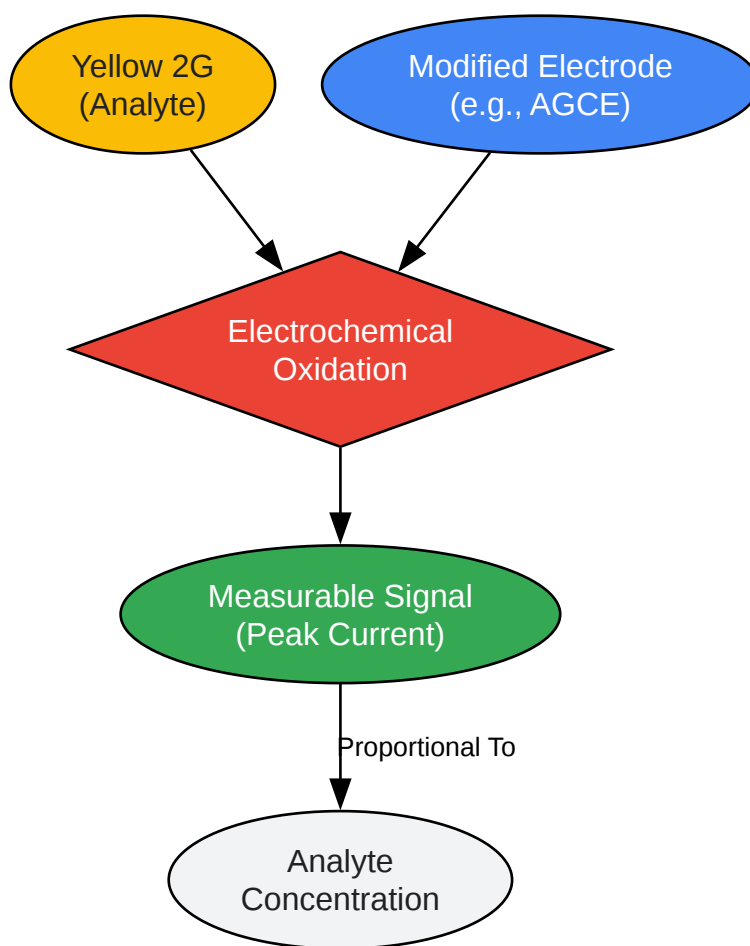
Electrochemical sensors offer a promising alternative for dye detection, providing high sensitivity, rapid response, and potential for miniaturization and on-site analysis.<sup>[8]</sup> These methods typically involve measuring the change in an electrical signal (e.g., current) resulting from the oxidation or reduction of the target analyte at an electrode surface.

## Application Note

While specific sensors for **Yellow 2G** are less documented in the provided search results, the principles applied to other azo dyes like Sunset Yellow are directly relevant.<sup>[9][10]</sup> Modified electrodes, such as electrochemically activated glassy carbon electrodes (AGCE), can significantly enhance the electrochemical response to the dye.<sup>[9][10]</sup> Techniques like square wave voltammetry (SWV) are often used to improve sensitivity. These sensors can achieve very low detection limits, making them suitable for trace analysis in beverages and other liquid samples.<sup>[10][11]</sup>

## Logical Relationship: Electrochemical Sensing





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Caption: Principle of electrochemical detection of **Yellow 2G**.

## Protocol: Electrochemical Determination of Yellow 2G (Conceptual)

1. Principle **Yellow 2G** is electrochemically oxidized at the surface of a modified electrode. The resulting oxidation peak current, measured by a technique like square wave voltammetry (SWV), is proportional to the concentration of **Yellow 2G** in the sample.

### 2. Reagents and Materials

- **Yellow 2G** analytical standard
- Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0)

- Materials for electrode modification (if applicable)

### 3. Instrumentation

- Potentiostat/Galvanostat
- Three-electrode system:
  - Working Electrode (e.g., Glassy Carbon Electrode, GCE, which may be electrochemically activated)[9]
  - Reference Electrode (e.g., Ag/AgCl)
  - Counter Electrode (e.g., Platinum wire)

### 4. Procedure

- Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry, then sonicate in water and ethanol to clean the surface. If activation is required, perform electrochemical treatment (e.g., cyclic voltammetry in a specific buffer) as described in relevant literature.[9]
- Preparation of Solutions: Prepare a stock solution of **Yellow 2G** and a series of standards by dilution in the supporting electrolyte.
- Electrochemical Measurement:
  - Place a known volume of the supporting electrolyte into the electrochemical cell.
  - Immerse the three electrodes.
  - Perform SWV measurement on a standard solution to determine the optimal potential for oxidation.
  - Record the SWV responses for each standard to generate a calibration curve (peak current vs. concentration).
- Sample Analysis:

- Add a known volume of the liquid sample to the electrochemical cell containing the supporting electrolyte.
- Record the SWV response under the optimized conditions.
- Quantification: Determine the concentration of **Yellow 2G** in the sample by interpolating its peak current on the calibration curve. Standard addition method is recommended for complex matrices to overcome interferences.

## Summary of Quantitative Data

The performance of different analytical methods for azo dyes, including those applicable to **Yellow 2G**, is summarized below.

Method	Analyte(s)	Matrix	LOD	LOQ	Linearity Range	Recovery (%)	Reference
UPLC-MS/MS	Yellow 2G & others	Confectionery, Sweets	0.1 mg/kg	0.5 mg/kg	0.5 - 50 mg/L	62.6 - 115.3	[2]
HPLC-MS/MS	Basic Yellow 2 & others	Chicken, Bean Products	-	20 ng/g	5.0 - 80.0 mg/L	79.8 - 95.2	[3]
HPLC-UV & MS/MS	Metanil Yellow & others	Beverages, Candies	0.09-0.19 mg/kg	0.26-0.58 mg/kg	>0.99 (R <sup>2</sup> )	80.9 - 120	[12]
Electrochemical Sensor (AGCE)	Sunset Yellow	Beverages	0.00167 µM	0.005 µM	0.005 - 1.0 µM	96.19 - 103.47	[9][10]
Electrochemical Biosensor	Sunset Yellow	Soft Drinks	0.02 µM	0.08 µM	0.08 - 10.0 µM	99.0 - 101.6	[11]
Digital Image Analysis	Quinoline Yellow & others	Commercial Products	4.82-8.05 mg/L	16.06-26.84 mg/L	20 - 250 mg/L	-	[13]

Note: Data for similar azo dyes (e.g., Sunset Yellow, Basic Yellow 2) are included to provide context for expected performance characteristics where specific data for **Yellow 2G** was not available in the search results.

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